Methyl 3-amino-5-chloro-2-hydroxybenzoate
Overview
Description
Methyl 3-amino-5-chloro-2-hydroxybenzoate: is an organic compound with the molecular formula C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an amino group, a chloro group, and a hydroxy group on the benzene ring, along with a methyl ester functional group. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of Methyl 3-amino-5-chloro-2-hydroxybenzoate typically begins with 3-amino-5-chloro-2-hydroxybenzoic acid.
Esterification: The carboxylic acid group of 3-amino-5-chloro-2-hydroxybenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound involve similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-amino-5-chloro-2-hydroxybenzoate can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives, which can further react to form various substituted benzoates.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry:
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-chloro-2-hydroxybenzoate involves its interaction with various molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino, chloro, and hydroxy groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Methyl 3-amino-5-chloro-2-hydroxybenzoate: Similar in structure but lacks the hydroxy group.
Methyl 3-amino-5-chloro-4-hydroxybenzoate: Similar but with the hydroxy group at a different position on the benzene ring.
Methyl 3-amino-5-chloro-2-methoxybenzoate: Similar but with a methoxy group instead of a hydroxy group.
Uniqueness: this compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of amino, chloro, and hydroxy groups allows for versatile chemical transformations and potential therapeutic applications .
Properties
IUPAC Name |
methyl 3-amino-5-chloro-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSOMLZFAVONTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350776 | |
Record name | methyl 3-amino-5-chloro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5043-81-2 | |
Record name | methyl 3-amino-5-chloro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 3-amino-5-chloro-2-hydroxybenzoate in the synthesis of Azasetron Hydrochloride?
A: this compound serves as a crucial building block in the multi-step synthesis of Azasetron Hydrochloride []. The paper "Synthesis of Azasetron Hydrochloride" outlines its conversion into 6-chloro-4-methyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid through a series of reactions including cyclization, methylation, and hydrolysis. This intermediate subsequently undergoes further transformations to ultimately yield Azasetron Hydrochloride.
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